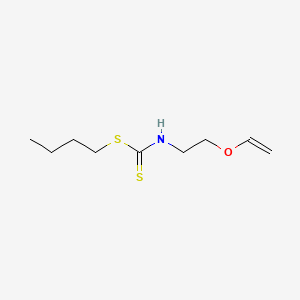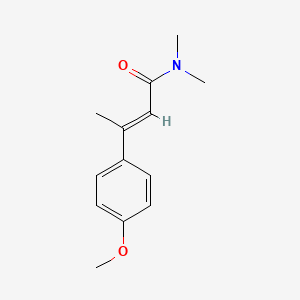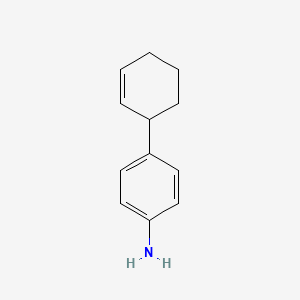
Benzenamine, 4-(2-cyclohexen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(2-Cyclohexen-1-yl)aniline: is an organic compound that features a cyclohexene ring attached to an aniline moiety. This compound is of interest due to its unique structural properties, which combine the reactivity of aniline with the conformational flexibility of the cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-(2-Cyclohexen-1-yl)aniline can be achieved through various methods. One common approach involves the reaction of cyclohexene with aniline under acidic conditions. For instance, using nitric acid (HNO3) and ammonium persulfate ((NH4)2S2O8) as reagents can yield high polymer yields .
Industrial Production Methods: Industrial production methods for p-(2-Cyclohexen-1-yl)aniline typically involve large-scale reactions under controlled conditions to ensure high purity and yield. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: p-(2-Cyclohexen-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic substitution reactions can occur on the aniline ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products:
Oxidation: Quinones and other oxidized products.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
Chemistry: p-(2-Cyclohexen-1-yl)aniline is used in the synthesis of various polymers and copolymers. It has been shown to improve solubility and introduce photoluminescent properties in polyaniline derivatives .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, p-(2-Cyclohexen-1-yl)aniline is used in the production of sensors and other electronic materials due to its conductive properties .
Mechanism of Action
The mechanism of action of p-(2-Cyclohexen-1-yl)aniline involves its interaction with various molecular targets. In resistive sensors, for example, the compound’s electrical conductivity changes in response to environmental factors such as humidity and ammonia concentration . This property is utilized in the design of sensitive detection devices.
Comparison with Similar Compounds
- 2-(Cyclohexen-1-yl)aniline
- Cyclohexylamine
- Aniline
Comparison: p-(2-Cyclohexen-1-yl)aniline is unique due to the presence of both the cyclohexene ring and the aniline moiety. This combination imparts distinct chemical and physical properties, such as enhanced solubility and photoluminescence, which are not observed in simpler compounds like aniline or cyclohexylamine .
Properties
CAS No. |
189269-90-7 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
4-cyclohex-2-en-1-ylaniline |
InChI |
InChI=1S/C12H15N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h2,4,6-10H,1,3,5,13H2 |
InChI Key |
XZYDGGVWIJMXPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


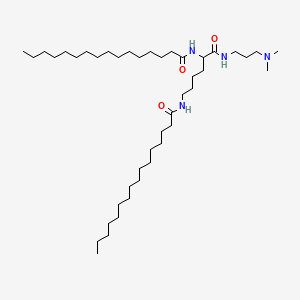
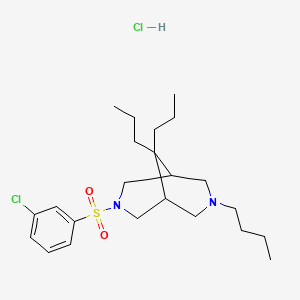
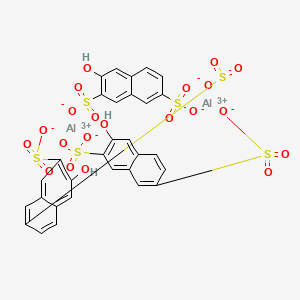
![5-chloro-2-(2,4-dichlorophenoxy)phenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12696328.png)

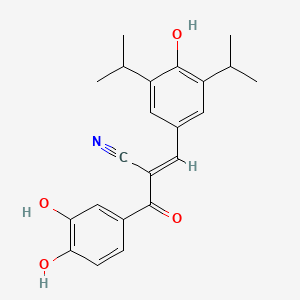
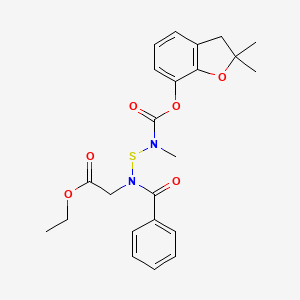
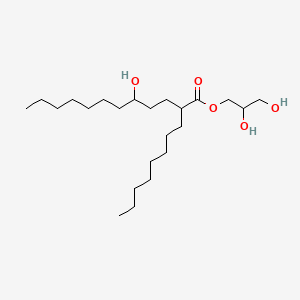


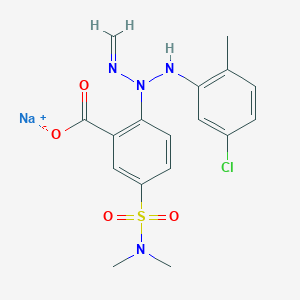
![(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12696372.png)
